DL-Sulforaphane N-acetyl-L-cysteine

Chemoprevention Nrf2-ARE Detoxification Enzymes

DL-Sulforaphane N-acetyl-L-cysteine (SFN-NAC; CAS 334829-66-2) is the N-acetyl-L-cysteine conjugate of sulforaphane, representing the terminal mercapturic acid pathway metabolite of the dietary isothiocyanate sulforaphane. This compound, molecular formula C₁₁H₂₀N₂O₄S₃ and molecular weight 340.48 g/mol, is characterized by a dithiocarbamate linkage that renders it a reversible prodrug capable of releasing free sulforaphane under physiological conditions.

Molecular Formula C11H20N2O4S3
Molecular Weight 340.5 g/mol
CAS No. 334829-66-2
Cat. No. B562528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Sulforaphane N-acetyl-L-cysteine
CAS334829-66-2
SynonymsN-Acetyl-S-[[[4-(methylsulfinyl)butyl]amino]thioxomethyl]-L-cysteine;  Sulforaphane NAC; 
Molecular FormulaC11H20N2O4S3
Molecular Weight340.5 g/mol
Structural Identifiers
SMILESCC(=O)NC(CSC(=S)NCCCCS(=O)C)C(=O)O
InChIInChI=1S/C11H20N2O4S3/c1-8(14)13-9(10(15)16)7-19-11(18)12-5-3-4-6-20(2)17/h9H,3-7H2,1-2H3,(H,12,18)(H,13,14)(H,15,16)/t9-,20?/m0/s1
InChIKeyIIHBKTCHILXGOT-KMYGYIBBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





DL-Sulforaphane N-acetyl-L-cysteine (CAS 334829-66-2): A Mercapturic Acid Conjugate Metabolite of Sulforaphane for Research Procurement


DL-Sulforaphane N-acetyl-L-cysteine (SFN-NAC; CAS 334829-66-2) is the N-acetyl-L-cysteine conjugate of sulforaphane, representing the terminal mercapturic acid pathway metabolite of the dietary isothiocyanate sulforaphane [1]. This compound, molecular formula C₁₁H₂₀N₂O₄S₃ and molecular weight 340.48 g/mol, is characterized by a dithiocarbamate linkage that renders it a reversible prodrug capable of releasing free sulforaphane under physiological conditions [2]. SFN-NAC serves as both the major circulating metabolite following sulforaphane ingestion and a direct research tool for investigating Nrf2-ARE activation, HDAC inhibition, and autophagy-mediated pathways.

Why DL-Sulforaphane N-acetyl-L-cysteine Cannot Be Substituted with Free Sulforaphane or Other Isothiocyanate Metabolites


Direct substitution of DL-Sulforaphane N-acetyl-L-cysteine with free sulforaphane (SFN) or its alternative mercapturic acid intermediates (SFN-glutathione, SFN-cysteine) introduces quantifiable and experimentally consequential differences in pharmacokinetic behavior, metabolic stability, and target engagement. SFN-NAC exhibits a distinct in vivo disposition profile characterized by a longer elimination half-life [1], differential oral bioavailability and permeability [2], and a reversible conversion mechanism that enables sustained target exposure [3]. These physicochemical and pharmacokinetic distinctions directly impact experimental reproducibility, dosing regimen design, and the interpretation of mechanism-of-action studies, making generic compound substitution scientifically unsound without explicit validation of the intended research endpoints.

Quantitative Comparative Evidence for DL-Sulforaphane N-acetyl-L-cysteine (SFN-NAC) Versus Sulforaphane and Related Analogs


SFN-NAC Exhibits Superior Quinone Reductase Induction Potency Relative to Free Sulforaphane in Murine Hepatoma Cells

In a direct head-to-head comparison, SFN-NAC demonstrated greater induction of the phase II detoxification enzyme quinone reductase (QR) than equimolar concentrations of free sulforaphane (SFN). At 1 μM, SFN-NAC induced QR activity 3.8-fold compared to 3.0-fold for SFN; at 2 μM, SFN-NAC induced 4.5-fold compared to 3.5-fold for SFN [1]. This quantitative difference indicates that the N-acetylcysteine conjugate retains and may even enhance the chemopreventive enzyme induction capacity of the parent isothiocyanate.

Chemoprevention Nrf2-ARE Detoxification Enzymes

Comparative In Vivo HDAC Inhibition: SFN-NAC Achieves 50% Reduction Versus SFN's ~65% Following Single Oral Dose in Murine Colonic Mucosa

A direct in vivo comparison assessed histone deacetylase (HDAC) inhibitory activity in mouse colonic mucosa 6 hours after a single oral gavage dose. SFN-NAC treatment decreased HDAC activity by 50% relative to vehicle controls, whereas free sulforaphane (SFN) decreased activity by approximately 65% (P<0.001 vs. controls for both compounds) [1]. Both compounds produced corresponding increases in acetylated histone H3 and H4. This demonstrates that while SFN-NAC is a somewhat less potent HDAC inhibitor than SFN, it nonetheless exerts significant, quantifiable epigenetic modulation in vivo.

Epigenetics HDAC Inhibition Cancer Chemoprevention

SFN-NAC Demonstrates an 83× Lower Intestinal Apparent Permeability Coefficient (Papp) Compared to Free Sulforaphane

Parallel artificial membrane permeability assay (PAMPA) revealed a marked quantitative difference in intestinal absorption potential. The apparent permeability coefficient (Papp,A-to-B) for SFN-NAC was measured at 0.16 ± 0.01 × 10⁻⁶ cm/s, whereas the Papp for free sulforaphane (SFN) was 1.33 ± 0.01 × 10⁻⁵ cm/s [1]. This represents an approximately 83-fold lower permeability for the N-acetylcysteine conjugate. Corroborating in vivo rat data showed that SFN exhibited markedly superior oral absorption compared to SFN-NAC, although SFN-NAC was converted to SFN in vivo [1].

Pharmacokinetics Drug Absorption Prodrug Design

SFN-NAC Metabolites Exhibit Minimal CYP Inhibition Except for CYP2D6 (Reduced to 73-78% of Control Activity)

A panel of sulforaphane mercapturic acid metabolites, including SFN-NAC, was assessed for inhibition of four major drug-metabolizing cytochrome P450 (CYP) enzymes in pooled human liver microsomes. SFN-NAC and related conjugates did not considerably affect the biological function of CYP3A4, CYP1A2, or CYP2B6. However, CYP2D6 activity was inhibited to 73–78% of the original control activity in the presence of these metabolites [1]. This indicates a selective, moderate inhibitory effect on CYP2D6 with limited off-target CYP interaction liability.

Drug-Drug Interactions Cytochrome P450 Hepatocyte Metabolism

SFN-NAC Exhibits Extended Plasma Half-Life (t₁/₂ = 33.2 ± 14.2 min IV) with Oral Bioavailability >24.8% in Rats

Intravenous administration of SFN-NAC (0.1 mg/kg) in rats yielded an elimination half-life (t₁/₂) of 33.2 ± 14.2 minutes for the SFN-NAC parent compound, with the liberated SFN metabolite exhibiting a longer t₁/₂ of 48.6 ± 11.0 minutes [1]. Following oral administration (0.5 mg/kg), the absolute oral bioavailability (F) of SFN-NAC-derived systemic SFN exposure was calculated to be >24.8% [1]. The plasma metabolic instability of SFN-NAC, which degrades to release SFN, is a defining feature that supports its characterization as a reversible prodrug [2].

In Vivo Pharmacokinetics Oral Bioavailability Prodrug Conversion

SFN-NAC Displays Differential Glioma Cell Line Cytotoxicity with IC50 Values Ranging from 35.20 to 60.08 μM

In vitro cytotoxicity assays across multiple cell lines revealed cell-type-dependent sensitivity to SFN-NAC. Following 24-hour treatment, IC50 values for cell viability reduction were determined as: HA cells (60.08 μM), U87MG glioblastoma cells (35.20 μM), U373MG glioblastoma cells (39.11 μM), and U87/TR cells (36.20 μM) [1]. SFN-NAC treatment (30 μM, 24 h) induced G2/M cell-cycle arrest and triggered apoptosis in U87MG and U373MG cells, an effect mechanistically linked to ERK1/2 activation and autophagy-mediated downregulation of α-tubulin .

Glioma Cell Viability Autophagy

Validated Research Application Scenarios for DL-Sulforaphane N-acetyl-L-cysteine (SFN-NAC) Based on Quantitative Comparative Evidence


In Vivo Chemoprevention Studies Requiring Sustained Nrf2-ARE Activation with Prodrug-Like Release Kinetics

SFN-NAC is the preferred compound for long-term dietary or oral chemoprevention studies where sustained release of active sulforaphane and prolonged target tissue exposure are desired. The compound's superior QR induction potency at equimolar concentrations (4.5-fold at 2 μM vs. 3.5-fold for SFN) [1] and its reversible conversion to free SFN with a longer terminal half-life for the liberated SFN (48.6 min) [2] make it particularly suitable for protocols requiring less frequent dosing or evaluation of dietary sulforaphane metabolite biomarkers. Its characterization as the major circulating and urinary metabolite of dietary sulforaphane [3] further validates its use as an authentic standard for quantifying human exposure.

Glioma and Brain-Tumor Focused Autophagy Research Leveraging Improved Blood-Brain Barrier Permeability

For glioblastoma and other CNS-targeted studies, SFN-NAC offers a documented advantage in blood-brain barrier (BBB) permeability relative to free sulforaphane [1]. In vitro data confirm that SFN-NAC reduces glioblastoma cell viability with IC50 values between 35-40 μM and activates autophagy-mediated α-tubulin downregulation via the ERK1/2 pathway in U87MG and U373MG cells [2][3]. This combination of favorable BBB penetration and defined in vitro potency supports the selection of SFN-NAC as the starting material for preclinical evaluation of autophagy-targeting therapies in glioma models.

HDAC Inhibition Studies Requiring a Stable, Orally Active but Less Potent Epigenetic Modulator

Researchers investigating epigenetic modulation in the gastrointestinal tract may preferentially select SFN-NAC when a less potent (50% HDAC inhibition) [1] but more stable and orally active HDAC inhibitor is required. The quantifiable in vivo efficacy, coupled with the compound's ability to increase acetylated histones H3 and H4 in colonic tissue following a single oral dose [1], makes SFN-NAC a well-characterized tool for studying the role of dietary HDAC inhibitors in colorectal cancer chemoprevention without the confounding effects of the higher acute potency of free sulforaphane.

Pharmacokinetic and Prodrug Formulation Development Studies

Given its clearly defined in vivo pharmacokinetic profile—including an intravenous half-life of 33.2 minutes, oral bioavailability >24.8%, and an 83-fold lower intestinal permeability compared to SFN [1]—SFN-NAC serves as an ideal model compound for developing oral prodrug formulations aimed at improving the gastrointestinal tolerability or sustained systemic exposure of sulforaphane. Its documented plasma instability and conversion to active SFN [1] make it a benchmark for evaluating novel delivery systems designed to exploit the reversible mercapturic acid conjugate prodrug strategy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for DL-Sulforaphane N-acetyl-L-cysteine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.